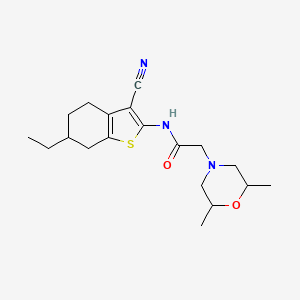![molecular formula C19H29N3O3S B5300588 N-[3-(3-methyl-1-piperidinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5300588.png)
N-[3-(3-methyl-1-piperidinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-methyl-1-piperidinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as MPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBS is a sulfonamide-based compound that has been extensively studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of MPBS involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2, MPBS reduces the production of inflammatory mediators, leading to its anti-inflammatory and analgesic effects. MPBS has also been found to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including pain perception and inflammation.
Biochemical and Physiological Effects:
MPBS has been found to have significant anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce pain and inflammation in models of arthritis, neuropathic pain, and inflammatory bowel disease. MPBS has also been found to have anti-cancer effects, with studies showing that it can inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of MPBS is its potent anti-inflammatory and analgesic effects. It has been found to be more effective than other commonly used anti-inflammatory drugs, such as ibuprofen and aspirin. However, one of the limitations of MPBS is its potential toxicity, especially at high doses. Further studies are needed to determine the safety and efficacy of MPBS in humans.
将来の方向性
There are several future directions for the study of MPBS. One of the potential applications of MPBS is in the treatment of chronic pain and inflammatory disorders. Further studies are needed to determine the safety and efficacy of MPBS in humans. MPBS also has potential applications in cancer imaging and therapy. Further studies are needed to optimize the use of MPBS as a diagnostic tool and as a therapeutic agent for cancer. Additionally, further studies are needed to understand the mechanism of action of MPBS and its potential interactions with other drugs.
合成法
The synthesis of MPBS involves a series of chemical reactions. The starting material for the synthesis is 3-methylpiperidine, which is reacted with propyl bromide to form N-propyl-3-methylpiperidine. This compound is then reacted with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride to form MPBS. The final product is obtained by purification using column chromatography.
科学的研究の応用
MPBS has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. MPBS has also been studied for its potential use as a diagnostic tool in cancer imaging. It has been found to selectively bind to cancer cells and can be used to deliver imaging agents to cancer cells for detection.
特性
IUPAC Name |
N-[3-(3-methylpiperidin-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-16-5-2-12-21(15-16)13-4-11-20-26(24,25)18-9-7-17(8-10-18)22-14-3-6-19(22)23/h7-10,16,20H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWMAOYVCAUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methylpiperidin-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5300507.png)

![4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5300526.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300531.png)
![(4aS*,8aS*)-2-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B5300535.png)
![1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline](/img/structure/B5300542.png)
![3-[benzyl(methyl)amino]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5300547.png)

![2-(2-furyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300558.png)
![(1R*,2S*)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-propylcyclopropanecarboxamide](/img/structure/B5300562.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(5-isopropyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5300567.png)
![methyl {5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5300587.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5300603.png)
